

Head-to-head comparison of 2-Phenoxyphenethylamine and amphetamine in vitro.

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Compound of Interest

Compound Name: 2-Phenoxyphenethylamine

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A Head-to-Head In Vitro Comparison: 2-Phenoxyphenethylamine and Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the pharmacological profiles of **2-Phenoxyphenethylamine** and the well-characterized psychostimulant, amphetamine. The focus of this document is to present available experimental data on their interactions with key monoamine transporters, which are central to their mechanisms of action.

Disclaimer: While extensive in vitro data exists for amphetamine, there is a notable lack of publicly available, direct experimental data for the in vitro pharmacology of **2-Phenoxyphenethylamine**. Therefore, a direct head-to-head quantitative comparison is not currently possible. This guide will present the comprehensive in vitro profile of amphetamine and discuss the potential pharmacological characteristics of **2-Phenoxyphenethylamine** based on general structure-activity relationships of phenethylamine derivatives. The absence of direct experimental data for **2-Phenoxyphenethylamine** should be a critical consideration for any research or drug development endeavors.

Executive Summary

Amphetamine is a potent central nervous system stimulant that primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters.[1][2] Its pharmacological effects are well-documented, with a significant body of in vitro data quantifying its affinity for and functional effects on these transporters.

2-Phenoxyphenethylamine belongs to the phenethylamine class of compounds, which includes a wide array of psychoactive substances.[3] The addition of a phenoxy group to the phenethylamine backbone is expected to significantly alter its pharmacological profile compared to the parent compound and amphetamine. However, specific in vitro studies quantifying the binding affinities (K_i), uptake inhibition potencies (IC_{50}), and release potencies (EC_{50}) of **2-Phenoxyphenethylamine** at monoamine transporters are not readily available in the scientific literature.

Quantitative Comparison of Monoamine Transporter Interactions

The following tables summarize the in vitro data for amphetamine's interaction with human monoamine transporters.

Table 1: Amphetamine - Monoamine Transporter Uptake Inhibition

Transporter	IC50 (nM)	Reference
Dopamine (DAT)	39	[4]
Norepinephrine (NET)	7.4	[4]
Serotonin (SERT)	1847	[4]

Table 2: Amphetamine - Monoamine Release

Transporter	EC50 (nM)	Reference
Dopamine (DAT)	24.5	[4]
Norepinephrine (NET)	7.0	[4]
Serotonin (SERT)	716	[4]

Note on **2-Phenoxyphenethylamine**: As previously stated, no direct in vitro data for **2-Phenoxyphenethylamine**'s interaction with monoamine transporters was found in the public domain. Structure-activity relationship studies of phenethylamines suggest that substitutions on the phenyl ring can significantly influence affinity and activity at DAT, NET, and SERT.[5][6] The bulky phenoxy substituent would likely alter the binding of the molecule to the transporters compared to the unsubstituted phenethylamine or α -methylated amphetamine. Without experimental data, any prediction of its potency and selectivity remains speculative.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (K_i) of a test compound for a specific transporter.

a) Materials:

- Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
- Radioligands: [3 H]WIN 35,428 for hDAT, [3 H]nisoxetine for hNET, and [3 H]citalopram for hSERT.
- Test compound (e.g., **2-Phenoxyphenethylamine** or amphetamine) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

b) Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
- Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the respective transporter.

a) Materials:

- Synaptosomes prepared from rat striatum (for DAT), hippocampus (for NET), or whole brain (for SERT), or cell lines expressing the specific human transporters.
- Radioactively labeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
- Test compound at various concentrations.

- Uptake buffer (e.g., Krebs-Henseleit buffer).
- Scintillation fluid and a scintillation counter.

b) Procedure:

- Pre-incubate the synaptosomes or cells with the test compound at various concentrations.
- Initiate the uptake by adding the radioactively labeled neurotransmitter.
- Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- Lyse the synaptosomes or cells and measure the accumulated radioactivity using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀).

Neurotransmitter Release Assay

This assay quantifies the ability of a test compound to induce the release of a pre-loaded neurotransmitter from synaptosomes or cells.

a) Materials:

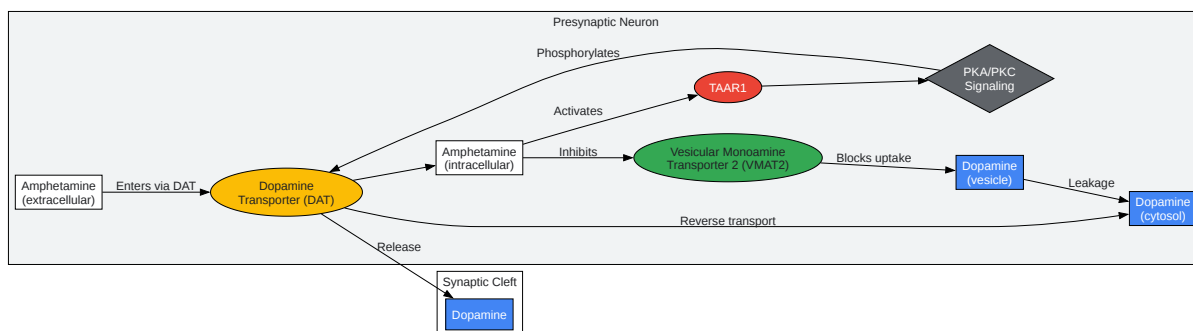
- Synaptosomes or cells expressing the relevant transporter.
- Radioactively labeled neurotransmitters for pre-loading.
- Superfusion apparatus.
- Test compound at various concentrations.
- Scintillation fluid and a scintillation counter.

b) Procedure:

- Incubate the synaptosomes or cells with a radioactively labeled neurotransmitter to load the vesicles.
- Wash the preparations to remove excess unincorporated radioactivity.
- Place the loaded synaptosomes or cells in a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.
- Introduce the test compound at various concentrations into the perfusion buffer.
- Collect fractions of the superfusate over time.
- Measure the radioactivity in each fraction using a scintillation counter.
- Calculate the amount of neurotransmitter released in response to the test compound and determine the EC50 value (the concentration that produces 50% of the maximal release).

Visualizations

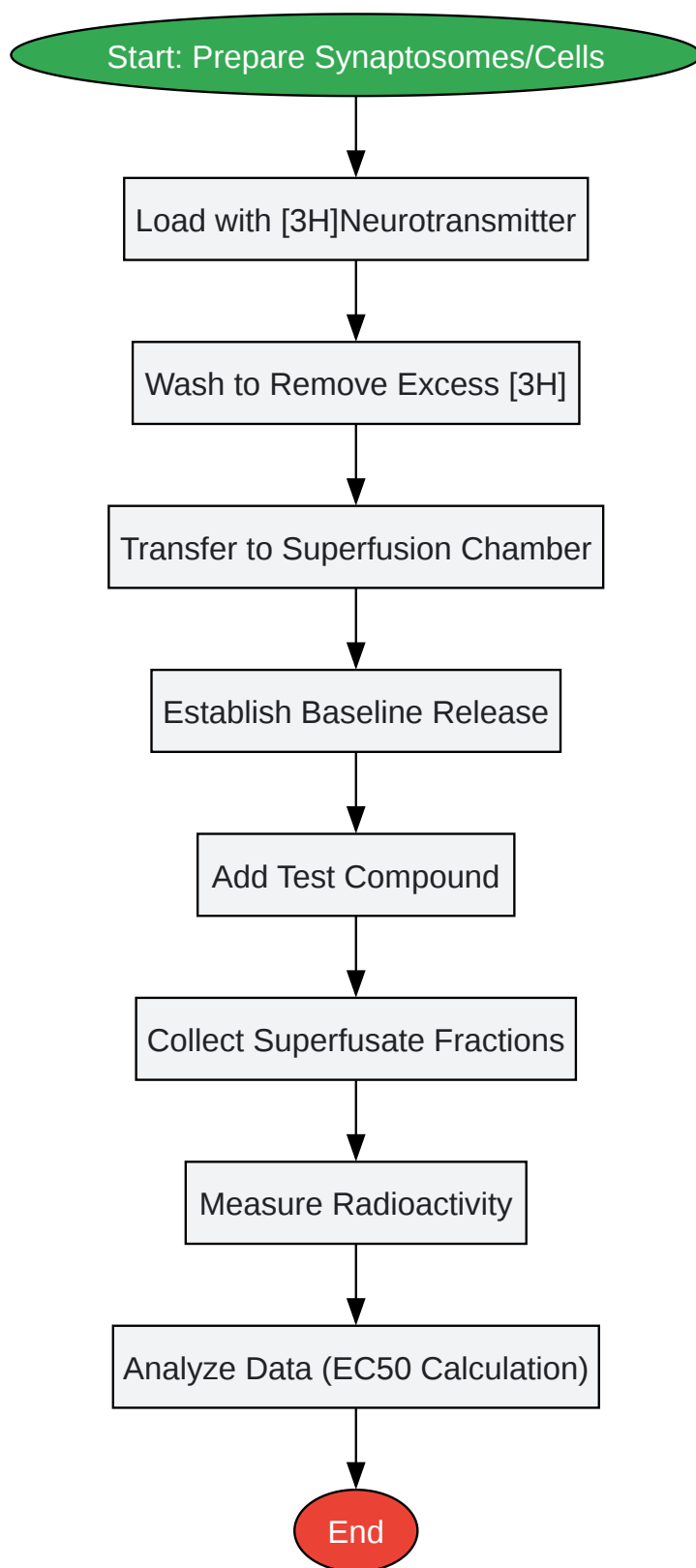
Signaling Pathway of Amphetamine



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Caption: Mechanism of amphetamine-induced dopamine release.

Experimental Workflow: Neurotransmitter Release Assay



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Caption: Workflow for a typical in vitro neurotransmitter release assay.

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